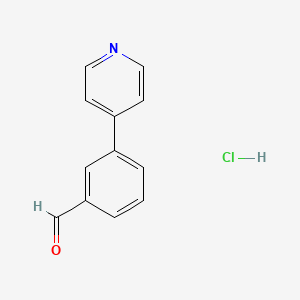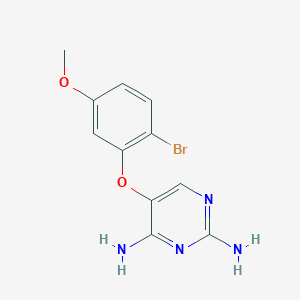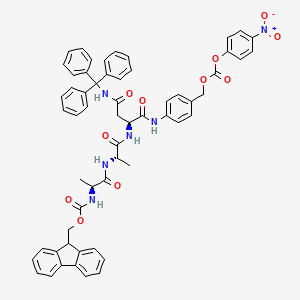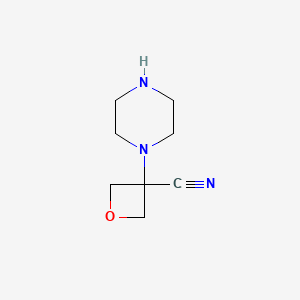![molecular formula C10H9BrN2O2S B1449213 4-ブロモ-2-(エチルアミノ)ベンゾ[d]チアゾール-6-カルボン酸 CAS No. 1368241-12-6](/img/structure/B1449213.png)
4-ブロモ-2-(エチルアミノ)ベンゾ[d]チアゾール-6-カルボン酸
概要
説明
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
科学的研究の応用
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the formation of K1 capsules in uropathogenic Escherichia coli by interacting with specific proteins involved in capsule synthesis . Additionally, this compound may interact with other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
The effects of 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth or antimicrobial activity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, impacting cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid within cells and tissues are critical for its activity. It may interact with transporters or binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.
Subcellular Localization
The subcellular localization of 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid is essential for its function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the endoplasmic reticulum or Golgi apparatus may affect protein synthesis and trafficking.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) . This reaction forms intermediates that are further processed to yield the final compound. Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common in benzothiazole derivatives, where substituents on the benzene ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
- 2-Amino-6-bromobenzothiazole
- 6-(4-chlorophenyl)benzo[d]thiazole-2-amine
- 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine
- 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole-2-amine
- 6-phenylbenzo[d]thiazole-2-amine
Uniqueness
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino and carboxylic acid groups contribute to its reactivity and potential therapeutic applications, setting it apart from other benzothiazole derivatives .
特性
IUPAC Name |
4-bromo-2-(ethylamino)-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-12-10-13-8-6(11)3-5(9(14)15)4-7(8)16-10/h3-4H,2H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKXFDNNNEVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)C=C(C=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)







amine](/img/structure/B1449143.png)
![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)

